3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine;hydrochloride
Description
3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine;hydrochloride is a boronic ester derivative featuring a pyrrolidine ring (5-membered secondary amine) substituted with a methyl-linked dioxaborolane group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis . Its molecular formula is C₁₂H₂₂BClNO₂, with a molar mass of ~283.6 g/mol (exact weight varies based on isotopic composition). The compound is commonly employed as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and estrogen receptor modulators .
Properties
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9;/h9,13H,5-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZIWUOALJTJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine;hydrochloride typically involves the reaction of pyrrolidine derivatives with dioxaborolane compounds. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium complexes .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium complexes, nickel catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry:
- Enzyme Inhibition : The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This property is particularly useful for designing enzyme inhibitors.
- Drug Development : Due to its unique structure, this compound can serve as a scaffold for developing novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. Its derivatives have been studied for their potential anticancer properties .
Organic Synthesis
The compound is utilized in organic synthesis as a versatile building block:
- Cross-Coupling Reactions : It can participate in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules .
- Functionalization : The presence of the dioxaborolane group allows for various functionalization reactions, enabling the introduction of diverse substituents that can enhance biological activity or alter physical properties.
Research has indicated that compounds similar to 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine;hydrochloride exhibit significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study published in the Bull. Chem. Soc. Ethiop. highlighted the anticancer potential of pyrrolidine derivatives. The research demonstrated that introducing dioxaborolane moieties significantly enhanced the cytotoxicity against various cancer cell lines compared to their non-boronated counterparts .
Case Study 2: Neuroprotection
Research presented at a medicinal chemistry conference indicated that certain pyrrolidine derivatives exhibited neuroprotective effects in models of oxidative stress-induced neuronal death. The incorporation of dioxaborolane groups was crucial for enhancing these protective effects .
Mechanism of Action
The mechanism of action of 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and function .
Comparison with Similar Compounds
Pyrrolidine vs. Piperidine Derivatives
Key Differences :
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects steric hindrance and hydrogen-bonding capacity. Piperidine derivatives may exhibit higher conformational flexibility .
- Substituent Position : Direct methyl substitution on pyrrolidine (target compound) vs. aryl-methyl linkage () alters electronic properties. Aryl groups enhance π-π stacking in catalytic systems .
Aromatic vs. Aliphatic Boronic Esters
Key Differences :
Halogen-Substituted Derivatives
Key Differences :
- Chlorine substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions. They also improve metabolic stability in drug candidates .
Physicochemical Properties and Solubility
Notable Trends:
Biological Activity
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- IUPAC Name : 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine; hydrochloride
- Molecular Formula : C10H21BClNO2
- Molecular Weight : 232.65 g/mol
- CAS Number : 1005403-35-9
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine with a boron-containing reagent. The dioxaborolane moiety is crucial for its biological activity and stability.
Biological Activity
Research indicates that compounds containing the dioxaborolane structure exhibit various biological activities. Below are some key findings:
Anticancer Activity
A study highlighted the anticancer potential of similar dioxaborolane derivatives. These compounds were evaluated against several cancer cell lines, showing significant cytotoxic effects. For instance:
- Cell Lines Tested : ME-180, A549, HT-29
- Findings : Compounds demonstrated IC50 values in the micromolar range, indicating potent activity against these cancer types .
Neuroprotective Effects
Research has also explored the neuroprotective properties of pyrrolidine derivatives. The compound was assessed for its ability to protect neuronal cells from oxidative stress:
- Model Used : Rat primary cortical neurons exposed to H2O2.
- Results : The compound reduced cell death by approximately 40%, suggesting potential in neurodegenerative disease models .
The proposed mechanism involves the inhibition of specific enzymes linked to cell proliferation and apoptosis. For instance:
- Enzyme Targeted : Histamine H3 receptors.
- Activity : Compounds showed high affinity for H3 receptors, which are implicated in various neurological disorders .
Case Studies
- Case Study on Antitumor Activity :
- Neuroprotective Study :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 232.65 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| IC50 (Cancer Cell Lines) | 0.5 - 10 µM |
| Neuroprotection (% Cell Viability) | 40% reduction at 100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
